molecular formula C32H46O4 B1665820 Atocalcitol CAS No. 302904-82-1

Atocalcitol

Cat. No.: B1665820
CAS No.: 302904-82-1
M. Wt: 494.7 g/mol
InChI Key: CFIFSLBCJAXYTC-FJLAUVHZSA-N
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Description

Atocalcitol is a synthetic analogue of vitamin D3, specifically designed to mimic the biological activities of the natural hormone while minimizing its adverse effects. It is primarily used in the treatment of psoriasis and other skin conditions due to its ability to regulate cell proliferation and differentiation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of atocalcitol involves several key steps, starting from L-valine and Inhoffen-Lythgoe diol. The process includes a modified Julia olefination reaction of β-oxybenzothiazol-2-yl sulfone with a C/D ring-containing aldehyde to access decagrams of fully functionalized C/D ring synthon. The Horner-Wadsworth-Emmons reaction between the C/D ring fragment and commercially available phosphonate completes the carbo-skeleton, which is then elaborated into this compound in a gram-scale synthesis .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions and efficient purification techniques to ensure the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Atocalcitol undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Atocalcitol has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the effects of structural modifications on biological activity.

    Biology: Investigated for its role in cell proliferation and differentiation.

    Medicine: Used in the treatment of psoriasis and other skin conditions due to its ability to regulate cell turnover.

    Industry: Employed in the development of new therapeutic agents and skincare products

Mechanism of Action

Atocalcitol exerts its effects by interacting with vitamin D receptors on keratinocytes, reducing excessive cell turnover in the epidermis. This interaction leads to the regulation of gene expression involved in cell proliferation and differentiation, ultimately resulting in the normalization of skin cell growth .

Comparison with Similar Compounds

Similar Compounds

    Tacalcitol: Another vitamin D3 analogue used in the treatment of psoriasis.

    Alfacalcidol: A synthetic analogue of vitamin D3 used to treat conditions caused by vitamin D deficiency.

    Maxacalcitol: A vitamin D3 analogue used in the treatment of psoriasis and other skin conditions.

Uniqueness of Atocalcitol

This compound is unique due to its specific structural modifications, which enhance its desired biological activity while minimizing adverse effects on calcium metabolism. This makes it a highly effective and well-tolerated treatment option for psoriasis and other skin conditions .

Properties

IUPAC Name

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-1-[[3-(2-hydroxypropan-2-yl)phenyl]methoxy]propan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H46O4/c1-21(19-36-20-23-8-6-10-26(16-23)31(3,4)35)28-13-14-29-24(9-7-15-32(28,29)5)11-12-25-17-27(33)18-30(34)22(25)2/h6,8,10-12,16,21,27-30,33-35H,2,7,9,13-15,17-20H2,1,3-5H3/b24-11+,25-12-/t21-,27+,28+,29-,30-,32+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFIFSLBCJAXYTC-FJLAUVHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COCC1=CC(=CC=C1)C(C)(C)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](COCC1=CC(=CC=C1)C(C)(C)O)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C/4\C[C@H](C[C@@H](C4=C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H46O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

302904-82-1
Record name Atocalcitol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0302904821
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ATOCALCITOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PR3292R3H7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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